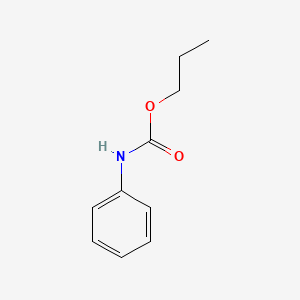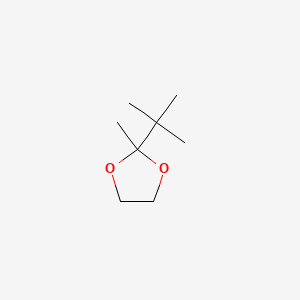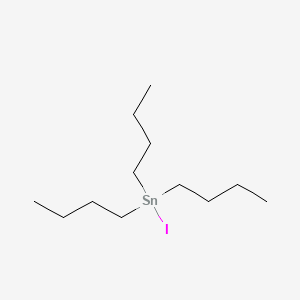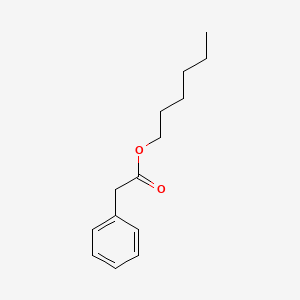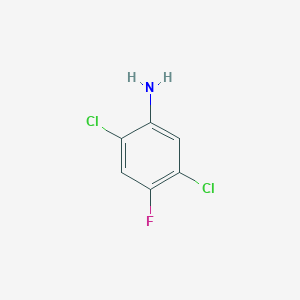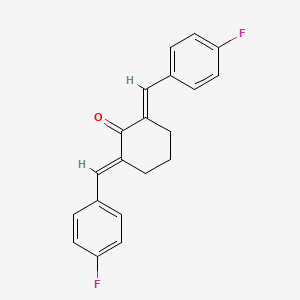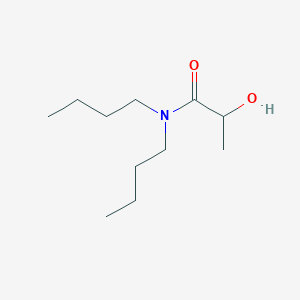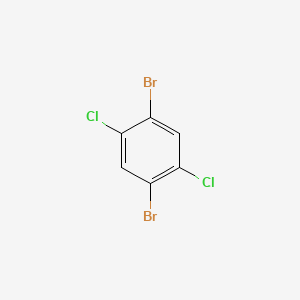![molecular formula C32F16N8Zn B1594131 Zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene CAS No. 31396-84-6](/img/no-structure.png)
Zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene is a useful research compound. Its molecular formula is C32F16N8Zn and its molecular weight is 865.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Photodynamic Therapy
Zinc hexadecafluoro phthalocyanine: has been studied for its use in antimicrobial photodynamic therapy (PDT). This application involves the use of the compound as a photosensitizer to produce reactive oxygen species when exposed to light, which can effectively kill microorganisms. A study has shown that when loaded into nanostructured lipid carriers, this compound exhibits enhanced antimicrobial effects against Candida albicans , a common fungal pathogen .
Drug Delivery Systems
The compound’s ability to be encapsulated in nanostructured lipid carriers also points to its potential in drug delivery systems. The controlled and prolonged release of the compound can be beneficial for targeted therapy, reducing systemic side effects and improving therapeutic outcomes .
Photostability Enhancement
The photostability of photosensitizers is crucial for their effectiveness in PDT. Research indicates that the encapsulation of zinc hexadecafluoro phthalocyanine in nanostructured lipid carriers can improve its photostability, making it more reliable and effective during treatment .
Singlet Oxygen Generation
An essential aspect of PDT is the generation of singlet oxygen, a highly reactive form of oxygen that can cause cell death. Zinc hexadecafluoro phthalocyanine has been shown to generate singlet oxygen efficiently, which is key to its function as a photosensitizer in PDT .
Physicochemical Characterization
The compound’s physicochemical properties, such as mean diameter, polydispersity index, and zeta potential, have been characterized to ensure its suitability for biomedical applications. These properties are critical for the stability and bioavailability of the compound in biological systems .
Biofilm Disruption
Due to its potent antimicrobial properties, zinc hexadecafluoro phthalocyanine can disrupt biofilms formed by pathogens. This is particularly important in treating infections where biofilms confer resistance to conventional treatments .
Propriétés
Numéro CAS |
31396-84-6 |
|---|---|
Formule moléculaire |
C32F16N8Zn |
Poids moléculaire |
865.7 g/mol |
Nom IUPAC |
zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32F16N8.Zn/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |
Clé InChI |
BEAYCAVYGQXGEJ-UHFFFAOYSA-N |
SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Zn+2] |
SMILES canonique |
C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Hexane, 1,1'-[ethylidenebis(oxy)]bis-](/img/structure/B1594051.png)
